Carboxy Fluorescein-PEG3-Azide

Description

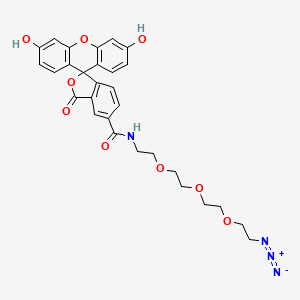

Carboxy Fluorescein-PEG3-Azide (6-FAM-PEG3-Azide) is a fluorescent dye widely used in bioimaging, bioconjugation, and click chemistry applications. Its structure comprises a 6-carboxyfluorescein (6-FAM) fluorophore, a triethylene glycol (PEG3) spacer, and an azide group. Key properties include:

- Molecular Formula: C₂₉H₂₈N₄O₉

- Molecular Weight: 576.55 g/mol

- Absorption/Emission Maxima: 496 nm (absorption) and 516 nm (emission) at pH 9 .

- Molar Extinction Coefficient: 83,000 cm⁻¹M⁻¹, indicating high brightness .

The PEG3 spacer enhances solubility and reduces steric hindrance during conjugation, while the azide group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for site-specific labeling .

Properties

Molecular Formula |

C29H28N4O9 |

|---|---|

Molecular Weight |

576.6 g/mol |

IUPAC Name |

N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide |

InChI |

InChI=1S/C29H28N4O9/c30-33-32-8-10-39-12-14-40-13-11-38-9-7-31-27(36)18-1-4-22-21(15-18)28(37)42-29(22)23-5-2-19(34)16-25(23)41-26-17-20(35)3-6-24(26)29/h1-6,15-17,34-35H,7-14H2,(H,31,36) |

InChI Key |

ZIMAZYOZIYBRJL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)NCCOCCOCCOCCN=[N+]=[N-])C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O |

Origin of Product |

United States |

Scientific Research Applications

Chemistry: Carboxy Fluorescein-PEG3-Azide is used in fluorescence spectroscopy and as a fluorescent tag in chemical assays. Biology: It is employed in cell labeling, imaging, and tracking cellular processes. Medicine: The compound is used in diagnostic imaging and drug delivery studies. Industry: It finds applications in proteomics and biochemical research.

Mechanism of Action

The compound exerts its effects primarily through its fluorescent properties. The fluorescein core absorbs light and emits fluorescence, which can be detected and quantified. The azide group allows for specific labeling of biomolecules through click chemistry reactions, targeting specific molecular pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Carboxy Fluorescein-PEG3-Azide with structurally or functionally related compounds, focusing on photophysical properties, functional groups, and applications:

Key Observations:

Fluorescence Properties :

- This compound exhibits higher molar extinction (83,000 cm⁻¹M⁻¹) than calcein (~75,000 cm⁻¹M⁻¹) and SNARF-1 (~30,000 cm⁻¹M⁻¹), making it superior for low-concentration detection .

- Unlike phthalocyanines (e.g., ZnPc), which emit in the near-IR, this compound operates in the visible spectrum (516 nm), limiting its use in deep-tissue imaging but offering compatibility with standard fluorescence microscopes .

Functional Groups :

- The azide group enables CuAAC, a key advantage over biotinylated compounds (e.g., Biotin-PEG4-Azide), which require streptavidin bridges for conjugation .

- Carboxy groups in fluorescein derivatives facilitate pH-dependent fluorescence, whereas SNARF-1’s carboxy groups enable pH-sensitive dual-emission, suited for intracellular studies .

Phthalocyanines like ZnPc require bulky substituents (e.g., 4-tert-butylphenyl) to prevent aggregation, complicating synthesis .

Applications: Imaging: this compound is ideal for superficial tissue imaging, while SNARF-1 and ZnPc target pH sensing and solar energy, respectively . Conjugation: The azide group offers modularity over non-reactive dyes (e.g., calcein), enabling covalent attachment to alkynes in proteins or nanoparticles .

Research Findings and Trends

- Click Chemistry Efficiency : this compound’s PEG3 spacer improves reaction kinetics in CuAAC compared to longer PEG chains (e.g., PEG6), which introduce steric bulk .

- pH Sensitivity : Fluorescein derivatives exhibit fluorescence quenching below pH 7, whereas SNARF-1 maintains ratiometric signals across pH 4–9, making the latter preferable for acidic environments .

- Emerging Alternatives: Phthalocyanines with non-conjugated carboxy groups (e.g., PCH001) show promise in solar cells (3.1% efficiency) but lack the biocompatibility of fluorescein derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.